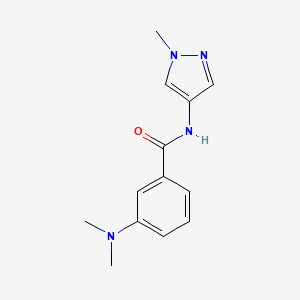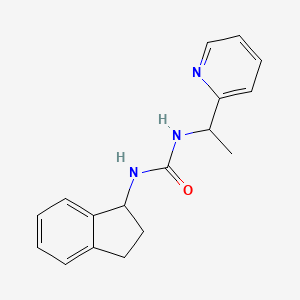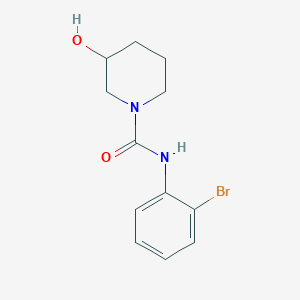
N-(3-bromophenyl)-3-hydroxypiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-3-hydroxypiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
N-(3-bromophenyl)-3-hydroxypiperidine-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. Moreover, it has been reported to possess potent antitumor and antiviral activities.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-3-hydroxypiperidine-1-carboxamide is not yet fully understood. However, it has been suggested that it exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, pain sensation, and fever. Therefore, the inhibition of COX-2 activity by N-(3-bromophenyl)-3-hydroxypiperidine-1-carboxamide leads to the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3-hydroxypiperidine-1-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Moreover, it has been found to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are known to play a crucial role in the inflammatory response. Furthermore, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-bromophenyl)-3-hydroxypiperidine-1-carboxamide in lab experiments is its potent anti-inflammatory and analgesic activities. It can be used to study the mechanisms of inflammation and pain, as well as to develop new drugs for the treatment of inflammatory and painful conditions. Moreover, its antitumor and antiviral activities make it a promising candidate for the development of new anticancer and antiviral drugs.
However, one of the limitations of using N-(3-bromophenyl)-3-hydroxypiperidine-1-carboxamide in lab experiments is its potential toxicity. It has been reported to exhibit cytotoxic effects on certain cell lines, which may limit its use in some studies. Moreover, its mechanism of action is not yet fully understood, which may hinder its further development as a therapeutic agent.
Orientations Futures
There are several future directions for the research on N-(3-bromophenyl)-3-hydroxypiperidine-1-carboxamide. One of the potential areas of research is the development of new drugs based on its structure and pharmacological activities. Moreover, its mechanism of action needs to be further elucidated to fully understand its potential applications in various fields. Additionally, more studies are needed to evaluate its safety and toxicity profile, as well as its pharmacokinetic and pharmacodynamic properties. Furthermore, its potential applications in the treatment of viral infections need to be explored further.
Méthodes De Synthèse
The synthesis of N-(3-bromophenyl)-3-hydroxypiperidine-1-carboxamide involves the reaction of 3-bromobenzaldehyde with piperidine in the presence of a base, followed by the addition of hydroxylamine hydrochloride and acetic anhydride. The resulting product is then purified by column chromatography to obtain the final compound.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-3-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-9-3-1-4-10(7-9)14-12(17)15-6-2-5-11(16)8-15/h1,3-4,7,11,16H,2,5-6,8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTUTDYOBJWTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7526316.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B7526321.png)



![4-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]piperazin-2-one](/img/structure/B7526346.png)
![N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7526350.png)
![N-[(5-bromothiophen-2-yl)methyl]acetamide](/img/structure/B7526357.png)
![N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7526370.png)

![cyclohex-3-en-1-yl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526384.png)
![(5-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526386.png)

![cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526402.png)